molecular formula C10H8N2S2Zn B12710757 zinc;pyridine-2-thiolate CAS No. 13327-60-1

zinc;pyridine-2-thiolate

Cat. No.: B12710757
CAS No.: 13327-60-1
M. Wt: 285.7 g/mol
InChI Key: PTRHHPOMKXGTAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc;pyridine-2-thiolate is a coordination compound formed by the interaction of zinc ions with pyridine-2-thiolate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;pyridine-2-thiolate typically involves the reaction of zinc salts with pyridine-2-thiol in the presence of a base. One common method is to dissolve zinc acetate in a suitable solvent, such as ethanol, and then add pyridine-2-thiol. The reaction mixture is stirred at room temperature, leading to the formation of this compound as a precipitate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of coordination chemistry and the use of large-scale reactors for similar compounds suggest that the process could be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Zinc;pyridine-2-thiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and halides or phosphines for substitution reactions. Typical reaction conditions involve mild temperatures and solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolate ligand typically yields disulfides, while substitution reactions can produce a variety of coordination complexes .

Mechanism of Action

The mechanism of action of zinc;pyridine-2-thiolate involves its ability to coordinate with various molecular targets. The zinc ion acts as a Lewis acid, facilitating the activation of substrates in catalytic reactions. The thiolate ligand can participate in redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific coordination environment and the presence of the thiolate ligand, which imparts distinct redox properties and catalytic activity. This makes it particularly useful in applications requiring both coordination and redox capabilities .

Properties

CAS No.

13327-60-1

Molecular Formula

C10H8N2S2Zn

Molecular Weight

285.7 g/mol

IUPAC Name

zinc;pyridine-2-thiolate

InChI

InChI=1S/2C5H5NS.Zn/c2*7-5-3-1-2-4-6-5;/h2*1-4H,(H,6,7);/q;;+2/p-2

InChI Key

PTRHHPOMKXGTAC-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)[S-].C1=CC=NC(=C1)[S-].[Zn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.